molecular formula C18H14ClNO5 B2963425 (6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 6-chloropyridine-3-carboxylate CAS No. 877405-00-0

(6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 6-chloropyridine-3-carboxylate

Cat. No. B2963425
CAS RN: 877405-00-0
M. Wt: 359.76
InChI Key: QAVVOCAWMCVGFB-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarins are found in many plants and essential oils, and have various biological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, Methyl 6-chloropyridine-3-carboxylate, has a molecular weight of 171.58 and a melting point of 86-90 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This process highlights its role in facilitating complex chemical reactions with high efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003).

Anticancer Potential

  • Derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents, specifically in the context of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These studies are crucial in the development of new therapeutic agents for cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Material Science and Dye Development

  • The compound has applications in the development of novel materials, such as in the synthesis of ethyl 4-aryl-7-methyl-5-oxo-2-(trifluoromethyl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylates. This kind of research contributes to the advancement of material science and the development of new synthetic methods (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).

Antihypertensive Activity

  • Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, derived from this compound, have been prepared and are expected to exhibit antihypertensive activity. This suggests its potential use in the development of cardiovascular drugs (Kumar & Mashelker, 2006).

Antimicrobial Properties

  • The compound has been involved in the synthesis of various derivatives that have been screened for antimicrobial activity. These findings are significant for the development of new antimicrobial agents (Shastri, 2019).

Environmental Applications

  • The compound has been utilized in the context of environmentally friendly synthesis processes, such as in the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives. These processes are important for the development of sustainable and eco-friendly chemical synthesis methods (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many coumarin derivatives have biological activity, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and more .

Safety and Hazards

The safety and hazards would also depend on the exact structure and properties of the compound. As a general rule, handling of chemical compounds should always be done with appropriate personal protective equipment and adherence to safety guidelines .

Future Directions

The future directions for this compound could be vast, given the wide range of biological activities exhibited by coumarin derivatives . They could be explored for potential applications in medicinal chemistry, materials science, and more.

properties

IUPAC Name

(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-2-10-5-13-12(6-17(22)25-15(13)7-14(10)21)9-24-18(23)11-3-4-16(19)20-8-11/h3-8,21H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVVOCAWMCVGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 6-chloropyridine-3-carboxylate

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